molecular formula C14H20N2O4S B2531252 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1252561-05-9

2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No.: B2531252
CAS No.: 1252561-05-9
M. Wt: 312.38
InChI Key: VRZUIHWWYRLUNT-UHFFFAOYSA-N
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Description

2-[2-Methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a sulfonylacetamide core, a functional group present in various pharmacologically active molecules . The structure incorporates a (E)-stilbene moiety, a motif known for its biological activity , linked to a 2-methoxyethylsulfonyl group. This molecular architecture suggests potential for investigations into enzyme inhibition and receptor modulation. The compound's key structural elements, particularly the sulfonamide group, are often explored for their antimicrobial properties . Researchers may utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a tool compound in high-throughput screening assays to identify new therapeutic leads. Its exact mechanism of action and specific research applications are subject to ongoing investigation, and researchers are encouraged to determine its suitability for their unique experimental systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)7-10-21(18,19)16(8-9-20-2)11-14(15)17/h3-7,10H,8-9,11H2,1-2H3,(H2,15,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZUIHWWYRLUNT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Methylstyrene

The (E)-ethenylsulfonyl chloride intermediate is synthesized via radical-mediated sulfonation of 4-methylstyrene using chlorosulfonic acid under inert atmosphere (Equation 1):
$$
\text{4-Methylstyrene} + \text{ClSO}3\text{H} \xrightarrow{\text{N}2, 0-5^\circ\text{C}} \text{(E)-4-Methylstyrenesulfonyl chloride} \quad \text{(Yield: 78%)}
$$
Key parameters :

  • Temperature control (<10°C) prevents isomerization to the (Z)-form.
  • Dichloromethane solvent minimizes side reactions.

Amine Coupling and Methoxyethylation

Reaction of (E)-4-methylstyrenesulfonyl chloride with 2-methoxyethylamine proceeds via a two-step protocol (Scheme 1):

  • Sulfonamide formation :
    $$
    \text{(E)-4-Methylstyrenesulfonyl chloride} + \text{2-Methoxyethylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Intermediate I} \quad \text{(Yield: 92%)}
    $$
  • Acetamide functionalization :
    Intermediate I undergoes amidation with bromoacetyl bromide in the presence of potassium carbonate (Equation 2):
    $$
    \text{Intermediate I} + \text{BrCH}2\text{C(O)Br} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-[2-Methoxyethyl-[(E)-2-(4-Methylphenyl)Ethenyl]Sulfonylamino]Acetamide} \quad \text{(Yield: 85%)}
    $$

Table 1 : Optimization of Amidation Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
K$$2$$CO$$3$$ DMF 25 12 85
NaOH THF 40 8 72
Et$$_3$$N CH$$2$$Cl$$2$$ 0 24 68

Stereochemical Control and Purification

Ensuring (E)-Configuration

The (E)-geometry of the ethenyl bridge is maintained using:

  • Low-temperature reactions : Prevents thermal isomerization.
  • Pd-catalyzed coupling : Suzuki-Miyaura reactions with 4-methylphenylboronic acid achieve >99% stereopurity.

Chromatographic Purification

Flash chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) removes residual styrene derivatives, while recrystallization from ethanol/water (9:1) enhances purity to >98%.

Industrial-Scale Production Considerations

Table 2 : Scalability Metrics for Key Steps

Step Batch Size (kg) Purity (%) Cycle Time (h)
Sulfonylation 50 95 6
Amine coupling 100 97 8
Amidation 200 96 10

Challenges include exothermic control during sulfonylation and wastewater management from DMF usage. Continuous flow systems are being explored to improve throughput.

Analytical Characterization

  • NMR Spectroscopy :

    • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.65 (d, J=16.0 Hz, 1H, CH=CH), 6.85–7.25 (m, 4H, Ar-H), 3.55 (t, J=6.0 Hz, 2H, OCH$$2$$), 3.30 (s, 3H, OCH$$_3$$).
    • $$^{13}$$C NMR: δ 169.8 (C=O), 140.2 (C-SO$$_2$$), 126.5–134.8 (Ar-C).
  • HPLC-MS : m/z 444.2 [M+H]$$^+$$ (Calc. 443.6).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the sulfonylamino group, where nucleophiles can replace the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions depending on the desired product.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

  • Materials Science: : Its structural features could be exploited in the design of new materials with specific electronic or optical properties.

  • Biological Research: : The compound can be used as a probe to study biological processes, particularly those involving sulfonylamino linkages.

  • Industrial Applications: : It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide exerts its effects depends on its interaction with molecular targets. The sulfonylamino group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the 4-methylphenyl ethenyl moiety can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

2-[(2-Aminophenyl)Sulfanyl]-N-(4-Methoxyphenyl)Acetamide (CAS: Not Provided)

  • Molecular Formula : C₁₅H₁₆N₂O₂S
  • Key Features: Contains a 4-methoxyphenyl acetamide core. Substituted with a 2-aminophenylsulfanyl group instead of a sulfonamide.
  • Research Findings: Synthesized as an antimicrobial agent, leveraging the amide moiety’s role in drug design .
  • Comparison :
    • The absence of a sulfonamide group in this compound may reduce stability compared to the target molecule. The methoxy group, however, could improve solubility.

2-(4-Methylphenyl)-N-(2-[(4-Methylphenyl)Sulfinyl]Ethyl)Acetamide (CAS: 477710-74-0)

  • Molecular Formula: C₁₈H₂₁NO₂S
  • Molar Mass : 315.43 g/mol
  • Key Features :
    • Features a sulfinyl (S=O) group instead of a sulfonamide (SO₂).
    • Includes dual 4-methylphenyl substituents.
  • Comparison :
    • The sulfinyl group may confer lower oxidative stability than the sulfonamide in the target compound. The dual methylphenyl groups could enhance lipophilicity but reduce water solubility .

Ethyl 2-[[2-[2-[[(E)-2-(4-Methylphenyl)Ethenyl]Sulfonylamino]Acetyl]Oxyacetyl]Amino]Benzoate (CAS: 878123-04-7)

  • Molecular Formula: Not explicitly provided (estimated C₂₃H₂₅N₂O₈S).
  • Key Features :
    • Shares the (E)-2-(4-methylphenyl)ethenyl sulfonamide motif.
    • Contains an ethyl ester and benzoate extension.
  • Comparison :
    • The ester group may increase metabolic liability compared to the acetamide in the target compound. The benzoate moiety could introduce π-π stacking capabilities absent in the simpler acetamide structure .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Functional Implications
Target Compound C₁₉H₂₄N₂O₄S 392.47 Methoxyethyl, (E)-ethenyl sulfonamide Enhanced rigidity, potential enzyme inhibition
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₆N₂O₂S 312.37 4-Methoxyphenyl, aminophenylsulfanyl Antimicrobial activity via amide moiety
2-(4-Methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide (477710-74-0) C₁₈H₂₁NO₂S 315.43 Sulfinyl, dual methylphenyl Lipophilicity vs. solubility trade-off
Ethyl 2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]benzoate (878123-04-7) ~C₂₃H₂₅N₂O₈S ~531.52 Benzoate ester, extended acetyloxy chain Metabolic instability, enhanced π-π interactions

Biological Activity

The compound 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide , often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a sulfonamide group, a methoxyethyl chain, and an ethenyl moiety linked to a para-methylphenyl group. Its structural formula can be represented as follows:

C14H19N1O3S\text{C}_{14}\text{H}_{19}\text{N}_{1}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include:

  • Enzyme Inhibition : Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated effective inhibition against various bacterial strains, suggesting that this compound could possess similar effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Streptococcus pneumoniae8 µg/mL

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamide derivatives have shown promising results. The compound has been tested for its cytotoxic effects on several cancer cell lines.

  • Case Study : A study evaluated the cytotoxicity of various sulfonamide derivatives on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 25 µM.
Cell Line IC50 (µM)
MCF-725
HeLa30
A54920

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Key parameters include:

  • Absorption : The compound is expected to have moderate oral bioavailability based on its structural characteristics.
  • Metabolism : Initial studies suggest that metabolism may occur via hepatic pathways, leading to various metabolites that could also exhibit biological activity.
  • Excretion : Renal excretion is anticipated, aligning with the behavior of similar sulfonamide compounds.

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